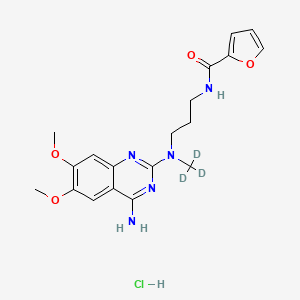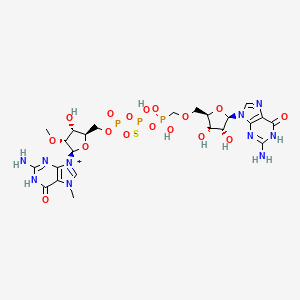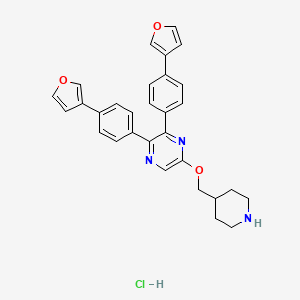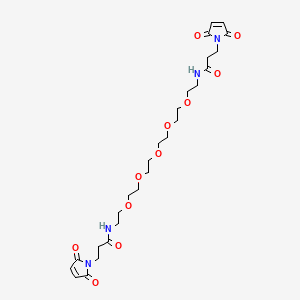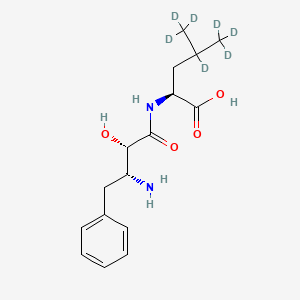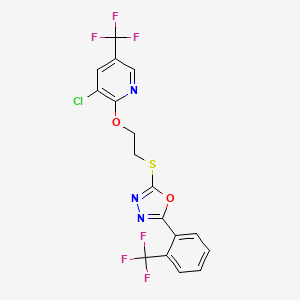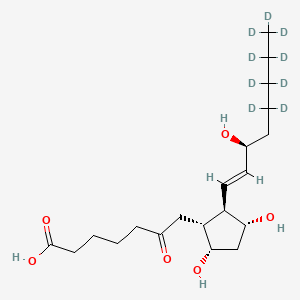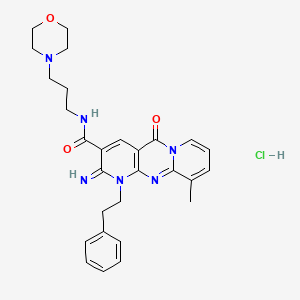
Ulmoidol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ulmoidol is a unique ursane-type nortriterpenoid compound isolated from the leaves of Eucommia ulmoides Oliv. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of neuroinflammation and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ulmoidol is primarily isolated from the leaves of Eucommia ulmoides Oliv. The extraction process involves the use of ethanol to obtain an extract, which is then subjected to various chromatographic techniques to isolate this compound . The structure of this compound is determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through the extraction and purification of Eucommia ulmoides leaves. Further research and development are needed to establish efficient industrial production methods.
Chemical Reactions Analysis
Types of Reactions: Ulmoidol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Ulmoidol has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the chemistry of nortriterpenoids.
Biology: The compound is investigated for its biological activities, particularly its anti-inflammatory and neuroprotective effects.
Mechanism of Action
Ulmoidol exerts its effects by targeting specific molecular pathways. It significantly inhibits the production of proinflammatory mediators and reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2. This compound also inhibits the cluster of differentiation 14/Toll-like receptor 4 signaling pathway, limiting the activation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Notably, this compound prevents PU box binding-1 from binding to DNA, suggesting that PU.1 might be a potential target .
Comparison with Similar Compounds
- Corosolic Acid: Known for its anti-diabetic properties.
- Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
- Ursolic Acid: Possesses anti-inflammatory, anti-cancer, and hepatoprotective properties .
Properties
Molecular Formula |
C29H42O5 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(1S,2S,4S,5R,6S,8R,9R,11R,14R,15S,18S,21R,22S,23R)-8,9-dihydroxy-6,14,15,21,22-pentamethyl-10-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C29H42O5/c1-14-7-10-28-12-11-27(6)26(5)9-8-17-16(3)19(31)18(30)13-25(17,4)22(26)20-23(33-20)29(27,34-24(28)32)21(28)15(14)2/h14-15,17-23,30-31H,3,7-13H2,1-2,4-6H3/t14-,15+,17+,18-,19-,20+,21-,22-,23+,25+,26-,27+,28+,29-/m1/s1 |
InChI Key |
CGDNMHCUSPXQHB-ASWZSIAWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5[C@H]7[C@@H]([C@@]4([C@@H]2[C@H]1C)OC3=O)O7)C)O)O)C)C |
Canonical SMILES |
CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C7C(C4(C2C1C)OC3=O)O7)C)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
